molecular formula C15H16N2O3S2 B2423846 (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 1164535-65-2

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2423846
CAS No.: 1164535-65-2
M. Wt: 336.42
InChI Key: SJPNONWUANTENW-BENRWUELSA-N
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Description

(Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
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Scientific Research Applications

Optical Sensing and Biological Applications

The compound's pyridine moiety indicates its relevance in the development of optical sensors, as evidenced by extensive literature on pyrimidine-based optical sensors. Pyrimidine derivatives are known for their biological and medicinal applications, and their capacity to form coordination and hydrogen bonds makes them suitable as sensing probes (Jindal & Kaur, 2021).

Potential CNS Drug Synthesis

The presence of functional chemical groups in (Z)-6-(4-oxo-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid suggests its possible role in synthesizing novel Central Nervous System (CNS) acting drugs. Literature indicates that heterocycles with heteroatoms like nitrogen, sulfur, and oxygen form a significant class of organic compounds with potential CNS effects (Saganuwan, 2017).

Chemosensor Development

Research in the field of chemosensors also highlights the importance of such compounds. Compounds containing heteroatoms like sulfur, nitrogen, and oxygen act as ligands and are used to develop chemosensors for detecting various metal ions. This indicates the potential use of this compound in environmental, agricultural, and biological sample analyses (Alharbi, 2022).

Properties

IUPAC Name

6-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-13(19)4-2-1-3-9-17-14(20)12(22-15(17)21)10-11-5-7-16-8-6-11/h5-8,10H,1-4,9H2,(H,18,19)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNONWUANTENW-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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